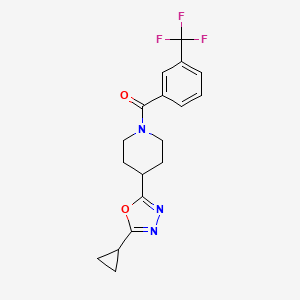

(4-(5-Ciclopropil-1,3,4-oxadiazol-2-il)piperidin-1-il)(3-(trifluorometil)fenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.

BenchChem offers high-quality (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los oxadiazoles han demostrado potentes propiedades antibacterianas y antifúngicas. Por ejemplo, compuestos como 2-(5-amino-1,3,4-oxadiazol-2-il)-4-bromofenol y 5-(3,5-dibromofenil)-1,3,4-oxadiazol-2-amina se investigaron contra bacterias Gram-positivas (Streptococcus aureus, Bacillus subtilis) y bacterias Gram-negativas (Klebsiella pneumoniae, Escherichia coli) .

- Los investigadores han explorado derivados de oxadiazol por su potencial como agentes antituberculosos. Compuestos que contienen el núcleo de oxadiazol se probaron contra Mycobacterium tuberculosis (H37Ra MTB) y Mycobacterium bovis (BCG) in vitro .

- La unidad de oxadiazol se ha incorporado a fármacos con actividad anticancerígena. Notablemente, Zibotentan (un compuesto que contiene oxadiazol) es un agente anticancerígeno que actualmente se encuentra en desarrollo clínico avanzado .

- Los oxadiazoles han mostrado promesa como agentes antivirales Raltegravir, un fármaco antirretroviral utilizado para tratar el VIH, contiene el motivo 1,3,4-oxadiazol .

- Debido a su estructura única, los oxadiazoles sirven como sustitutos valiosos (bioisósteros) para los ácidos carboxílicos, ésteres y carboxamidas en química medicinal .

- Más allá de las aplicaciones farmacéuticas, los oxadiazoles tienen propiedades intrigantes como materiales energéticos. Por ejemplo, (5-Iminio-4,5-dihidro-1,3,4-oxadiazol-2-il)tetrazol exhibe baja sensibilidad mecánica y alto volumen de gas después de la detonación, convirtiéndolo en un nuevo tipo de material energético contundente .

Actividad Antibacteriana y Antifúngica

Actividad Antituberculosa

Propiedades Anticancerígenas

Actividad Antiviral y Anti-VIH

Surgentes Biológicos y Bioisósteros

Materiales Energéticos

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Actividad Biológica

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known as a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

- Molecular Formula : C15H16F3N3O

- CAS Number : 1082828-62-3

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various preclinical studies.

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). These interactions disrupt the cell cycle and promote apoptosis in cancer cells .

-

Case Studies :

- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .

- Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, which may enhance its therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic profile in inflammatory diseases .

Data Summary Table

Propiedades

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c19-18(20,21)14-3-1-2-13(10-14)17(25)24-8-6-12(7-9-24)16-23-22-15(26-16)11-4-5-11/h1-3,10-12H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGRUQMXLSDRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.